Product packaging for 3-Phenyl-2h-azirine-2-methanol(Cat. No.:CAS No. 52124-00-2)

3-Phenyl-2h-azirine-2-methanol

Cat. No.: B13798464
CAS No.: 52124-00-2
M. Wt: 147.17 g/mol
InChI Key: FERWRXQNBLZZPM-UHFFFAOYSA-N
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Description

3-Phenyl-2H-azirine-2-methanol (CAS 52124-00-2) is a valuable chiral building block in organic synthesis and medicinal chemistry research. Its high reactivity, stemming from the strained azirine ring, makes it a versatile precursor for constructing complex nitrogen-containing molecules . A significant application documented in the literature is the enzymatic kinetic resolution of this compound using lipase from Pseudomonas cepacia to obtain enantiopure material, a crucial process for developing chiral pharmaceuticals . Furthermore, structural analogues, specifically 2H-azirine-2-azetidinone hybrids, have demonstrated promising cytotoxic activity against a panel of human tumor cell lines, including leukemia (HL-60), colon cancer (HCT-8), and melanoma (MDA-MB-435) . The mechanism of cell growth inhibition for these active compounds has been preliminarily investigated and suggests the induction of apoptosis . Modern synthetic approaches for related 3-aryl-2H-azirine derivatives often leverage efficient FeCl₂-catalyzed isomerization of isoxazole precursors, which represents a mild and cost-effective methodology . Researchers value this compound for its utility in exploring new synthetic pathways and developing potential therapeutic agents. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B13798464 3-Phenyl-2h-azirine-2-methanol CAS No. 52124-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52124-00-2

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(3-phenyl-2H-azirin-2-yl)methanol

InChI

InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2

InChI Key

FERWRXQNBLZZPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC2CO

Origin of Product

United States

Reactivity and Mechanistic Pathways of 3 Phenyl 2h Azirine 2 Methanol

Azirine Ring-Opening Reactions

The significant ring strain of the 2H-azirine core is the driving force for its diverse reactivity. clockss.org Ring-opening reactions provide a thermodynamic advantage by relieving this strain, leading to the formation of more stable acyclic products or larger heterocyclic systems. These transformations can be initiated by nucleophiles, acids, heat, or light, each favoring distinct mechanistic pathways and yielding different classes of compounds. The reactions often proceed with high regio- and stereoselectivity, making 2H-azirines valuable building blocks in organic synthesis for creating complex nitrogen-containing molecules. acs.orgscilit.commdpi.com

Due to its high ring strain, the azirine ring in 3-Phenyl-2H-azirine-2-methanol is an electrophilic substrate susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity allows for the introduction of various functional groups. The C=N double bond can be attacked by nucleophiles, or the attack can occur at the carbon atoms of the ring, leading to ring opening. Common nucleophiles include oxygen-based (e.g., alcohols, acetate), nitrogen-based (e.g., amines, azide), and carbon-based (e.g., organometallic reagents, nitriles) species. wikipedia.orgnih.gov The activation of the azirine nitrogen, often by an electron-withdrawing group, enhances its reactivity towards nucleophilic attack. clockss.org For instance, N-acylated aziridines are known to react readily with nucleophiles. mdpi.com

The following table summarizes typical nucleophilic ring-opening reactions for azirine systems.

Nucleophile TypeExample NucleophileProduct Type
O-Nucleophiles Acetate (B1210297) (OAc⁻), Alcohols (ROH)β-Amino esters, β-Amino ethers
N-Nucleophiles Azide (B81097) (N₃⁻), Amines (RNH₂)β-Azido amines, Diamines
C-Nucleophiles Organocuprates, Grignard Reagentsβ-Functionalized amines

The outcome of nucleophilic ring-opening reactions of substituted azirines is highly dependent on the nature of the substituents on the ring, the nucleophile, and the reaction conditions. acs.orgscilit.com These factors control the regioselectivity—whether the nucleophile attacks the C2 or C3 position—and the stereochemistry of the resulting product. For aziridines activated with an electron-withdrawing group on the nitrogen, heteroatom nucleophiles typically attack the β-carbon (C3). clockss.org In contrast, the regioselectivity with carbon nucleophiles can be less predictable. clockss.org

In the case of this compound, the two ring carbons are electronically and sterically distinct. The C3 carbon is attached to a phenyl group, while the C2 carbon is attached to a methanol (B129727) group. This substitution pattern significantly influences the site of nucleophilic attack. The reaction generally proceeds via an SN2-type mechanism, which involves the inversion of stereochemistry at the attacked carbon center. acs.org Control over regioselectivity is a key challenge and a subject of intensive study, as it allows for the synthesis of specific regioisomers of β-functionalized amines. acs.orgfrontiersin.org For example, C3-selective ring-opening of N-nosyl-2-alkylaziridines with arylboronic acids has been achieved using a palladium catalyst, affording α-alkyl-β-phenethylamines. acs.org Similarly, the ring opening of a chiral aziridine (B145994) with thiophenol has been shown to be fully regioselective, with the attack occurring on the less substituted carbon. mdpi.com

The reactivity of the azirine ring towards nucleophiles can be significantly enhanced by the use of Lewis acids or Brønsted acids. wikipedia.orgnih.gov These acids coordinate to the lone pair of electrons on the azirine nitrogen atom. This coordination increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. diva-portal.org

Lewis acids , such as boron trifluoride (BF₃·Et₂O) or silver triflate (AgOTf), can activate the azirine ring, facilitating reactions that might otherwise be sluggish. wikipedia.orgnih.govdiva-portal.org For example, certain 1,3-dipole formations from N-substituted azirines require a Lewis acid catalyst. wikipedia.org The use of chiral Lewis acids can also induce enantioselectivity in nucleophilic additions to the azirine ring. diva-portal.org

Brønsted acids , such as perchloric acid (HClO₄) or trifluoroacetic acid (TFA), activate the azirine by protonating the nitrogen atom. frontiersin.orgresearchgate.net This protonation forms a highly reactive azirinium ion, which is readily attacked by nucleophiles. This strategy has been employed in the synthesis of 2,4,5-trisubstituted thiazoles from 2H-azirines and thioamides, where HClO₄ was proposed to activate the azirine nitrogen. researchgate.net Similarly, TFA was used to promote the ring opening of a γ-keto substituted aziridine with water. frontiersin.org Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also act as activating agents through hydrogen bonding, enhancing the electrophilicity of related heterocycles. d-nb.infobeilstein-journals.org

The table below shows examples of acid-catalyzed ring-opening reactions.

Acid TypeExample AcidRoleTypical Reaction
Lewis Acid BF₃·Et₂O, AgOTfCoordination to Nitrogen, Ring ActivationDiels-Alder Reactions, Friedel-Crafts Reactions
Brønsted Acid HClO₄, TFAProtonation of Nitrogen, Azirinium Ion FormationRing-opening with weak nucleophiles

Beyond nucleophilic additions, 2H-azirines like this compound undergo characteristic ring-cleavage reactions when subjected to thermal or photochemical conditions. nih.govscispace.com These two energy sources typically lead to different bond-breaking events within the azirine ring, providing access to distinct reactive intermediates and subsequent products. aip.orgresearchgate.net

Photochemical excitation of 2H-azirines is the most common method for cleaving the C2-C3 single bond. aip.orgclockss.org This electrocyclic ring-opening reaction generates a highly reactive, transient species known as a nitrile ylide. researchgate.netnih.govsci-hub.se For this compound, photolysis would lead to the formation of a benzonitrilio-methanide type intermediate. clockss.org

The generation of these nitrile ylides is an ultrafast process. nih.gov Studies on 3-phenyl-2H-azirine have shown that upon photolysis, the C-C bond is cleaved, forming the corresponding nitrile ylide, which has a characteristic allene-like linear geometry. osti.gov These 1,3-dipolar intermediates are valuable in synthesis as they can be trapped by various dipolarophiles (e.g., alkenes, aldehydes, nitriles) in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netresearchgate.net For example, nitrile ylides generated from 2H-azirines react with electron-deficient olefins to yield substituted pyrrolines. researchgate.net

In contrast to the photochemical pathway, the primary thermal reaction of 2H-azirines generally involves the cleavage of the C2-N single bond. aip.orgresearchgate.net This process results in the formation of a vinyl nitrene intermediate (or a vinyl nitrenoid when a metal is involved). sci-hub.sersc.org Evidence for the existence of vinyl nitrenes as intermediates comes from studies on the thermal rearrangement of optically active 2H-azirines, which racemize much faster than they rearrange to products like indoles. rsc.org

While C-N bond cleavage is the dominant thermal pathway, it can also be induced photochemically, particularly when the C2 substituent is an electron-withdrawing group or in specific wavelength-dependent photoreactions. aip.orgresearchgate.net The resulting vinyl nitrene is highly reactive and can undergo several transformations, including insertion into adjacent C-H bonds to form indoles or other cyclic products. researchgate.net Palladium-catalyzed reactions of 2H-azirines with carboxylic acids have been shown to proceed through a C-N single-bond cleavage mechanism to ultimately form α-amido ketones. sci-hub.se

Thermal and Photochemical Transformations Leading to Azirine Ring Cleavage

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions represent a powerful application of 2H-azirines, enabling the atom-economical construction of complex nitrogen-containing heterocycles. mdpi.com In many of these reactions, the azirine ring does not act as a simple dienophile or dipolarophile but first undergoes ring-opening to generate a three-atom synthon, which then participates in the cycloaddition. mdpi.comnih.gov This "ring-opening/cycloaddition" sequence allows for the incorporation of all atoms from the azirine ring into the newly formed heterocyclic system. mdpi.com

The formal [3+2] cycloaddition is a cornerstone of 2H-azirine reactivity, typically proceeding through a nitrile ylide intermediate formed upon thermal or photochemical cleavage of the C2–C3 bond. However, transition metal catalysis can promote ring opening via alternative pathways, such as N1–C2 bond cleavage, expanding the scope of accessible products. mdpi.com

With Enols: A notable example is the copper-catalyzed [3+2] cycloaddition of 3-aryl-2H-azirines with six-membered cyclic enols. This reaction proceeds via a formal N1–C2 bond cleavage and serves as an efficient method for pyrroline (B1223166) annulation. mdpi.comnih.gov The use of either Cu(I) or Cu(II) catalysts facilitates the synthesis of complex fused heterocyclic systems such as pyrrolo[3,2-c]quinolones and chromeno[3,4-b]pyrroles in good to excellent yields. mdpi.comnih.gov

Table 1: Copper-Catalyzed [3+2] Cycloaddition of 3-Aryl-2H-azirines with Cyclic Enols

Aryl-azirine Enol Partner Catalyst Yield Reference
3-Phenyl-2H-azirine 4-Hydroxy-1-methyl-quinolin-2(1H)-one Cu(hfacac)₂ 91% mdpi.com
3-(p-Tolyl)-2H-azirine 4-Hydroxy-1-methyl-quinolin-2(1H)-one Cu(hfacac)₂ 95% mdpi.com
3-(p-Cl-phenyl)-2H-azirine 4-Hydroxy-6-chloro-1-methyl-quinolin-2(1H)-one Cu(hfacac)₂ 85% mdpi.com
3-Phenyl-2H-azirine 4-Hydroxy-2H-chromen-2-one Cu(hfacac)₂ 88% mdpi.com

Data sourced from a study on copper-catalyzed pyrroline annulation. mdpi.com

With Ynamides: The reaction of 2H-azirines with ynamides, catalyzed by gold(I) complexes, provides a direct route to highly substituted pyrroles. nih.gov This formal [3+2] cycloaddition is a powerful tool for constructing functionalized pyrrole (B145914) rings, which are prevalent motifs in pharmaceuticals and natural products. nih.govbrad.ac.uk

With Diazo Compounds and Other Dipolarophiles: Transition-metal catalysis also enables the [3+2] cycloaddition of 2H-azirines with cyclic diazo compounds. mdpi.comresearchgate.net Furthermore, Lewis acids like ZnCl₂ can catalyze the cycloaddition between 2H-azirines and benzimidates, yielding a variety of substituted imidazoles. acs.org This reaction tolerates a range of functional groups on both the azirine and the benzimidate, including electron-withdrawing and electron-donating groups, although electron-withdrawing groups on the 3-aryl ring of the azirine tend to give higher yields. acs.org

Table 2: ZnCl₂-Catalyzed [3+2] Cycloaddition of 2H-Azirines with Benzimidates

3-Substituted-2H-azirine Benzimidate Yield Reference
3-(4-Bromophenyl)-2H-azirine Methyl benzimidate 74% acs.org
3-(4-Fluorophenyl)-2H-azirine Methyl benzimidate 87% acs.org
3-(4-Nitrophenyl)-2H-azirine Methyl benzimidate 82% acs.org
3-(4-Methoxyphenyl)-2H-azirine Methyl benzimidate 51% acs.org
2,3-Diphenyl-2H-azirine Methyl benzimidate 68% acs.org

Data extracted from research on imidazole (B134444) synthesis. acs.org

Beyond the prevalent [3+2] pathway, 2H-azirines can participate in other cycloaddition modes. In certain reactions, the azirine ring remains intact and acts as a dienophile, contributing a diatomic N–C fragment to the final product. mdpi.comnih.gov This is observed in some Diels-Alder reactions where 2H-azirines bearing electron-withdrawing groups react with various dienes to afford bicyclic aziridines. nih.gov

The reaction with acylketenes, generated in situ, showcases the complex reactivity of azirines. Depending on the substituents on both reactants, these reactions can yield [4+2] monoadducts or more complex 2:2 adducts, which are the result of a domino reaction involving dimerization of the azirine followed by cycloaddition. beilstein-journals.org

Rearrangement Pathways of this compound Derivatives

Rearrangements are a fundamental aspect of 2H-azirine chemistry, driven by the desire to alleviate the significant ring strain (calculated to be 44-48 kcal/mol). chemrxiv.org These transformations lead to a wide array of acyclic and heterocyclic structures and are often initiated photochemically, thermally, or by catalysis. arkat-usa.orgresearchgate.net

Photochemical irradiation is a common method to induce valence isomerization in 2H-azirines, leading to highly reactive intermediates. The outcome of these isomerizations is often wavelength-dependent and dictated by the selective cleavage of either the C2–C3 or the N1–C2 bond. acs.org

C2–C3 Bond Cleavage: This pathway, typically initiated from the singlet excited state, results in the formation of a nitrile ylide. acs.org Nitrile ylides are versatile 1,3-dipoles that can be trapped by various dipolarophiles or undergo electrocyclization.

N1–C2 Bond Cleavage: Cleavage of the carbon-nitrogen bond generally occurs from the triplet excited state, producing a vinylnitrene intermediate. acs.orgresearchgate.net These nitrenes can subsequently rearrange to form stable products like ketenimines or undergo other transformations. researchgate.net

A clear example of this dichotomy is the photoreactivity of (3-methyl-2H-azirin-2-yl)-phenylmethanone. Irradiation at shorter wavelengths (266 nm) favors the singlet pathway, forming a nitrile ylide, while longer wavelength irradiation (355 nm) promotes intersystem crossing to the triplet state, which then fragments to a triplet vinylnitrene. acs.org

The reactive intermediates generated from valence isomerizations or through catalysis are key precursors for ring expansion reactions, providing access to a diverse range of five- and six-membered nitrogen heterocycles. acs.orgresearchgate.net

Pyrroles: The reaction of 2H-azirines with 1,3-dicarbonyl compounds, often catalyzed by transition metals like Ni(acac)₂, is a well-established method for expanding the three-membered ring into a pyrrole core. researchgate.netresearchgate.net Another route involves the Fe(III)-catalyzed decarboxylative cycloaddition with β-ketoacids. mdpi.com

Oxazoles and Isoxazoles: 2-Acyl-2H-azirines can undergo thermal or photochemical rearrangement to yield the thermodynamically more stable isoxazole (B147169) ring system. researchgate.netnih.gov This isomerization is a key transformation for accessing these valuable heterocycles. nih.gov

Imidazoles: As mentioned previously, the ZnCl₂-catalyzed [3+2] cycloaddition of 2H-azirines with benzimidates is an effective method for synthesizing imidazoles. acs.org

Pyridines: The gold-catalyzed ring expansion of 2-propargyl 2H-azirines represents a sophisticated method for constructing the pyridine (B92270) skeleton. acs.org

Fused Heterocycles: A powerful strategy for creating fused bicyclic systems involves the reaction of 2H-azirines with triflic anhydride. This generates a highly electrophilic azirinium triflate intermediate, which can be trapped in situ by nucleophiles like 2-halopyridines. Subsequent base-mediated cyclization affords C3-substituted imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. acs.org

Catalytic Functionalizations of Azirine-2-methanols

Catalysis plays a crucial role in controlling the reactivity and unlocking the synthetic potential of azirine-2-methanols, enabling enantioselective transformations and novel rearrangements.

A prominent application is the kinetic resolution of racemic this compound using lipase (B570770) enzymes. This biocatalytic approach allows for the separation of enantiomers with high selectivity. It has been demonstrated that lowering the reaction temperature significantly enhances the enantioselectivity (E value). oup.com For instance, the resolution using lipase PS immobilized on Celite with vinyl acetate as the acyl donor saw the E value increase from 17 at 30°C to 99 at -40°C. oup.com Further optimization using different immobilizing supports (Toyonite) and acylating agents (vinyl butanoate) has led to practical protocols with both high enantioselectivity (E = 130) and excellent reaction rates even at very low temperatures. oup.com

Table 3: Lipase-Catalyzed Resolution of (±)-3-Phenyl-2H-azirine-2-methanol at -40°C

Lipase Support Acylating Agent Reaction Time (h) Conversion (%) E Value Reference
Celite Vinyl acetate 72 51 99 oup.com
Toyonite D-M Vinyl acetate 1 49 34 oup.com
Toyonite D-M Vinyl propanoate 1 50 66 oup.com
Toyonite D-M Vinyl butanoate 1 49 130 oup.com
Toyonite D-M Vinyl octanoate 7 49 100 oup.com

Data highlights the optimization of enantioselectivity and reaction rate through support and acyl donor choice. oup.com

Beyond resolution, azirine derivatives themselves can serve as chiral ligands in catalysis. Conformationally restricted aziridine-2-methanols, derived from serine, have proven to be highly effective catalysts for the enantioselective addition of arylzinc reagents to aldehydes, achieving up to 98% ee. acs.org

Transition metal catalysts can also induce novel rearrangements. For example, treating 2-phenyl-3-vinyl-substituted 2H-azirines with Grubbs' catalyst leads to products of C-N bond cleavage, while using Wilkinson's catalyst in an alcoholic solvent results in the formation of an α,β-unsaturated oxime in high yield. arkat-usa.org Furthermore, copper-catalyzed asymmetric additions of various nucleophiles, including tertiary carbons and thiols, to the C=N bond of 2H-azirines provide a direct route to chiral aziridines, often with vicinal tetrasubstituted stereocenters. chemrxiv.org

Transition Metal-Catalyzed Transformations

Transition metal catalysts play a pivotal role in activating the 2H-azirine ring, leading to a diverse array of products through different mechanistic pathways. The choice of metal, ligands, and reaction conditions dictates the outcome of these transformations, which often involve the cleavage of the C-N or C-C bonds of the azirine ring.

Research has shown that catalysts based on rhodium, copper, and Grubbs' catalyst (a ruthenium-based complex) are effective in promoting rearrangements and cycloadditions of 2H-azirine derivatives. For instance, treatment of 2-phenyl-3-vinyl-substituted 2H-azirines with Grubbs' catalyst leads to products derived from the cleavage of the carbon-nitrogen bond. arkat-usa.org In contrast, Wilkinson's catalyst, a rhodium complex, in an alcoholic solvent, can yield an α,β-unsaturated oxime. arkat-usa.org

Copper-catalyzed reactions have also been extensively studied. Both Cu(I) and Cu(II) compounds can catalyze the formal (3+2) cycloaddition of 3-aryl-2H-azirines with various partners. semanticscholar.orgnih.gov These reactions typically proceed through the cleavage of the N1-C2 bond of the azirine ring. semanticscholar.orgnih.gov For example, copper(I)-catalyzed (3+2) cycloaddition of azirines to the enol carbon-carbon double bond of certain substrates has been reported. semanticscholar.org Similarly, copper(II) acetate has been used to catalyze the reaction between 3-aryl-2H-azirines and six-membered cyclic enols, leading to pyrroline annulation. semanticscholar.orgnih.gov The proposed mechanism for these copper-catalyzed reactions often involves the formation of a copper-enolate intermediate and subsequent opening of the azirine ring. semanticscholar.org

Rhodium catalysts are also effective in promoting transformations of 2H-azirines. For example, the thermocatalytic decomposition of diazo esters in the presence of 3-aryl-2H-azirines, catalyzed by rhodium(II) acetate, results in the formation of azirinium ylides. These intermediates can then isomerize to 2-azabuta-1,3-diene derivatives or react further with the rhodium-carbenoid. researchgate.net

The following table summarizes key findings in transition metal-catalyzed transformations involving 2H-azirine derivatives.

CatalystSubstrateReaction TypeKey Findings
Grubbs' Catalyst2-Phenyl-3-vinyl-2H-azirineRearrangementInduces C-N bond cleavage of the azirine ring. arkat-usa.org
Wilkinson's Catalyst2-Phenyl-3-vinyl-2H-azirineRearrangementIn alcoholic solvent, yields an α,β-unsaturated oxime. arkat-usa.org
Copper(I) and Copper(II)3-Aryl-2H-azirines(3+2) CycloadditionCatalyzes pyrroline annulation with cyclic enols via N1-C2 bond cleavage. semanticscholar.orgnih.gov
Rhodium(II) Acetate3-Aryl-2H-azirines and Diazo EstersYlide Formation and IsomerizationForms azirinium ylides which isomerize to 2-azabuta-1,3-dienes. researchgate.net
Zinc Chloride3-Aryl-2H-azirines and Benzimidates(3+2) CycloadditionPromotes the synthesis of imidazoles. acs.org

These examples highlight the versatility of transition metal catalysis in harnessing the reactivity of the 2H-azirine ring system for the synthesis of a variety of nitrogen-containing heterocycles. The mechanistic pathways often involve initial coordination of the metal to the azirine, followed by ring-opening to form reactive intermediates like vinyl nitrenes or nitrile ylides, which then undergo further transformations.

Organocatalytic Applications in Azirine Chemistry

In addition to transition metal catalysis, organocatalysis has emerged as a powerful tool for promoting reactions of 2H-azirines, particularly in the context of asymmetric synthesis. Organocatalysts, which are small organic molecules, can activate substrates through various non-covalent interactions, such as hydrogen bonding, leading to enantioselective transformations.

A notable application of organocatalysis in azirine chemistry is the asymmetric Neber reaction. This reaction allows for the synthesis of chiral 2H-azirine carboxylic esters. jst.go.jp For instance, the use of alkaloids as catalysts in the Neber reaction of ketoxime tosylates has been shown to produce 2H-azirine carboxylic esters with high enantioselectivity. jst.go.jp

Cinchona alkaloid derivatives have also been employed as organocatalysts. For example, cinchona alkaloid sulfonamides have been used to catalyze the enantioselective reaction of 2H-azirines with thiols. chemrxiv.org Furthermore, the kinetic resolution of racemic 2H-azirines can be achieved using organocatalysts like benzotetramisole. chemrxiv.org

Lipases are another class of catalysts that have been successfully used for the kinetic resolution of this compound. The enantioselectivity of these lipase-catalyzed resolutions can be significantly enhanced by performing the reaction at low temperatures, such as -40 °C. acs.org This method allows for the separation of the enantiomers of this compound with high efficiency.

The following table provides a summary of key organocatalytic applications in the chemistry of 2H-azirines.

Catalyst TypeReactionKey Findings
AlkaloidsAsymmetric Neber ReactionSynthesis of enantiomerically enriched 2H-azirine carboxylic esters. jst.go.jp
Cinchona Alkaloid SulfonamidesEnantioselective Thiol AdditionCatalyzes the asymmetric addition of thiols to 2H-azirines. chemrxiv.org
BenzotetramisoleKinetic ResolutionEffective for the kinetic resolution of racemic 2H-azirines. chemrxiv.org
LipaseKinetic ResolutionHigh enantioselectivity in the resolution of this compound at low temperatures. acs.org

Organocatalytic methods offer a valuable alternative to transition metal-catalyzed reactions, often providing high levels of stereocontrol under mild reaction conditions. The ability to generate chiral aziridine derivatives through these methods is of significant importance for the synthesis of biologically active molecules. chemrxiv.org

Strategic Applications of 3 Phenyl 2h Azirine 2 Methanol in Complex Chemical Synthesis

Construction of Diverse Nitrogen-Containing Heterocycles

The high reactivity of the 2H-azirine core, driven by ring-strain release, makes 3-phenyl-2H-azirine-2-methanol an excellent precursor for a variety of nitrogen heterocycles. The key intermediate, a benzonitrilium ylide, readily participates in [3+2] cycloaddition reactions with numerous dipolarophiles. nih.gov

Pyrroles and Pyrrolidines

The synthesis of substituted pyrroles and their partially saturated analogs, pyrrolines and pyrrolidines, is a prominent application of 2H-azirine chemistry. Photochemically generated benzonitrilium ylides from 3-phenyl-2H-azirines undergo efficient 1,3-dipolar cycloaddition reactions with alkynes and alkenes. uzh.chuzh.ch

When this compound is reacted with an alkyne dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), the resulting cycloaddition product is a 2,5-dihydropyrrole. This intermediate readily aromatizes, often under the reaction conditions, to yield a highly substituted pyrrole (B145914). The hydroxymethyl group from the azirine starting material remains intact, affording a functionalized pyrrole-2-methanol derivative. Similarly, reaction with alkenes leads to the formation of stable pyrrolidines or pyrrolines. nih.govacs.org Visible-light-promoted formal [3+2] cycloadditions between 2H-azirines and enones have also been developed, providing access to Δ1-pyrrolines. nih.gov

Table 1: Synthesis of Pyrrole and Pyrrolidine Derivatives from 3-Phenyl-2H-azirine Precursors

Dipolarophile Product Type Key Reaction Resulting Core Structure
Alkynes (e.g., DMAD) Pyrrole [3+2] Cycloaddition-Aromatization 2-Hydroxymethyl-5-phenylpyrrole
Alkenes (e.g., Acrylonitrile) Pyrrolidine [3+2] Cycloaddition 2-Hydroxymethyl-5-phenylpyrrolidine
Enones (e.g., Chalcone) Δ1-Pyrroline Visible Light Formal [3+2] Cycloaddition 3-Acyl-2-hydroxymethyl-5-phenyl-Δ1-pyrroline

Oxazoles and Imidazoles

The synthetic utility of the benzonitrilium ylide intermediate extends to the construction of oxazoles and imidazoles. The reaction with carbonyl compounds provides a direct route to oxazole (B20620) derivatives. For instance, the cycloaddition of the ylide with an aldehyde, followed by oxidation, yields a 2,5-disubstituted oxazole where the C5 position is occupied by the phenyl group and the C2 position bears the hydroxymethyl substituent.

The synthesis of imidazoles can be achieved through several pathways. A palladium-catalyzed ring-opening/heterocyclization of 2H-azirines can furnish imidazoles in moderate to good yields. acs.org Another approach involves the reaction of 2H-azirines with nitriles or nitrones. mdpi.comorganic-chemistry.org For example, a ZnCl2-catalyzed [3+2] cycloaddition between a 2H-azirine and a benzimidate provides a straightforward route to multisubstituted imidazoles. organic-chemistry.org In these syntheses, the 3-phenyl and 2-hydroxymethyl groups of the starting azirine are incorporated into the final imidazole (B134444) structure.

Pyridines, Pyrazines, and Quinolines

The synthesis of six-membered nitrogen heterocycles from 2H-azirines is less common than five-membered rings but can be achieved through specific strategies. A notable method for pyridine (B92270) synthesis involves the ring expansion of 2-allyl-2H-azirines. organic-chemistry.orgacs.orgorganic-chemistry.org This transition-metal-free process, typically promoted by a base like DBU, involves the opening of the azirine ring to form a 1-azatriene intermediate, which then undergoes a 6π-electrocyclization to furnish the pyridine ring. organic-chemistry.orgacs.org To apply this to this compound, it would first need to be converted to a 2-allyl derivative.

While direct routes to pyrazines and quinolines from this compound are not extensively documented, their synthesis can be envisioned through multi-step sequences where the azirine serves as a key building block for a more complex intermediate that undergoes subsequent cyclization.

Indoles, Carbazoles, and Benzimidazoles

The construction of indole (B1671886) scaffolds represents a powerful application of 2H-azirine chemistry, particularly through reactions with arynes. nih.govacs.orgorganic-chemistry.orgresearchgate.net Benzyne, generated in situ from precursors like o-(trimethylsilyl)phenyl triflate, reacts with 2H-azirines to produce indoles. nih.govacs.org The reaction is believed to proceed through the initial formation of a 1,3-dipole from the azirine, which then engages with benzyne. Depending on the reaction conditions, this can lead to either N-unsubstituted or N-aryl indole derivatives. acs.org When applied to this compound, this methodology would yield 2-hydroxymethyl-3-phenyl-1H-indole, a highly functionalized indole derivative.

The synthesis of benzimidazoles can be approached by reacting the azirine with ortho-phenylenediamines, although this often requires catalysis or harsh conditions to facilitate the necessary ring-opening and condensation steps. Carbazoles, being a more complex fused system, would require a multi-step approach starting from an indole or benzimidazole (B57391) synthesized from the azirine precursor.

Fused and Polycyclic Nitrogen Heterosystems

This compound is a valuable precursor for creating complex fused and polycyclic nitrogen-containing systems. These structures are often assembled through intramolecular cycloadditions or multicomponent reactions. researchgate.netnih.gov

One powerful strategy involves tethering a dipolarophile to the azirine molecule. For instance, if an alkyne or alkene is attached to the hydroxymethyl group via an ether or ester linkage, an intramolecular 1,3-dipolar cycloaddition of the photochemically generated benzonitrilium ylide can lead to the formation of fused bicyclic systems. rsc.org Another approach is the aza-Diels-Alder reaction, where the 2H-azirine reacts with a 1,3-diene to form a 1-azabicyclo[4.1.0]hept-3-ene scaffold, a fused aziridine (B145994) system. nih.gov Furthermore, multicomponent reactions, such as the reaction of isatins, α-amino acids, and 2H-azirines, can generate highly complex spirocyclic frameworks like aziridine-fused spiro[imidazolidine-4,3'-oxindoles] in a single step. researchgate.netnih.gov

Table 2: Strategies for Fused Heterocycle Synthesis from 2H-Azirine Precursors

Reaction Type Reactants Product Core Structure
Intramolecular [3+2] Cycloaddition Azirine with tethered alkyne/alkene Fused Dihydropyrrole/Pyrrolidine
Intermolecular aza-Diels-Alder 2H-Azirine + 1,3-Diene 1-Azabicyclo[4.1.0]heptene
Three-Component Reaction 2H-Azirine + Isatin + α-Amino Acid Aziridine-fused Spiro-oxindole

Synthesis of Chiral Amino Alcohols and Derivatives from Azirine-2-methanols

Beyond heterocycle synthesis, this compound is a valuable precursor for chiral 1,2-amino alcohols, which are crucial structural motifs in pharmaceuticals and chiral ligands. westlake.edu.cnfrontiersin.orgnih.gov This transformation is achieved not by cycloaddition, but by the nucleophilic ring-opening of the aziridine precursor derived from the azirine.

The synthesis begins with the reduction of the C=N bond of the 2H-azirine to afford the corresponding aziridine, 3-phenyl-aziridine-2-methanol. This aziridine is a chiral compound with two stereocenters. The diastereoselective reduction or subsequent separation of diastereomers is a key step. The resulting chiral aziridine can then undergo regioselective ring-opening with various nucleophiles. For example, acid-catalyzed opening with water or an alcohol yields a vicinal amino alcohol or amino ether, respectively. semanticscholar.org

A significant advancement in this area is the enzymatic kinetic resolution of racemic this compound. acs.orgoup.com Lipase-catalyzed acylation can selectively acylate one enantiomer, allowing for the separation of the unreacted chiral alcohol and the acylated product with high enantiomeric excess. Lowering the reaction temperature has been shown to dramatically improve the enantioselectivity of this resolution. acs.orgoup.comnih.gov The separated, enantiopure azirine-2-methanol can then be converted into a wide range of enantiomerically pure amino alcohol derivatives.

Table 3: Methods for Chiral Amino Alcohol Synthesis from Azirine-2-methanols

Method Key Step Product Type Significance
Diastereoselective Reduction & Ring-Opening Reduction of C=N, then nucleophilic addition Racemic or diastereomerically enriched amino alcohols Access to the 1,2-amino alcohol core
Enzymatic Kinetic Resolution Lipase-catalyzed selective acylation Enantiopure (R)- or (S)-azirine-2-methanol Provides enantiomerically pure building blocks
Asymmetric Synthesis Chiral catalysts for reduction or ring-opening Enantiopure vicinal amino alcohols Direct synthesis of specific stereoisomers

Stereoselective Access to Vicinal Amino Alcohols

Theoretically, this compound could serve as a precursor to vicinal amino alcohols. The synthetic strategy would likely involve the nucleophilic opening of the azirine ring. The presence of the C2-methanol group could influence the regioselectivity of the ring opening. For instance, activation of the hydroxyl group to a better leaving group, followed by intramolecular or intermolecular nucleophilic attack, could lead to the desired amino alcohol framework.

A hypothetical pathway could involve the reduction of the readily accessible 3-phenyl-2H-azirine-2-carboxaldehyde to this compound, followed by a diastereoselective nucleophilic addition to the C=N bond and subsequent ring opening. The stereochemical outcome would be dependent on the nature of the nucleophile, the reaction conditions, and the directing effect of the hydroxymethyl group.

Synthesis of Highly Substituted Amino Alcohol Scaffolds

The synthesis of highly substituted amino alcohol scaffolds could be envisioned through reactions that functionalize both the C2 and C3 positions of the azirine ring, in addition to the nitrogen atom. Starting with this compound, the hydroxyl group offers a handle for further transformations. For example, oxidation to the aldehyde would lead back to 3-phenyl-2H-azirine-2-carboxaldehyde, a compound known to react with Grignard and Wittig reagents to yield a variety of substituted azirines. These substituted azirines can then be used to prepare a wide assortment of heterocyclic rings.

Alternatively, the hydroxyl group of this compound could be protected, followed by nucleophilic addition to the C=N bond. Subsequent manipulation of the protecting group and the newly introduced substituent, coupled with ring opening, could generate a diverse array of highly substituted amino alcohol scaffolds. The phenyl group at C3 and the functionalized methanol (B129727) at C2 would provide two points of substitution, with the potential for introducing further complexity through the choice of nucleophile.

Contributions to Advanced Organic Synthesis Methodologies

The high reactivity of the 2H-azirine ring makes it a prime candidate for use in complex reaction cascades, such as multicomponent and tandem reactions, which are highly valued for their efficiency in building molecular complexity.

Multicomponent Reactions

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. While there is no specific literature detailing the participation of this compound in MCRs, its structure suggests potential. The C=N bond of the azirine could act as an imine equivalent, a common component in many MCRs.

For instance, an Ugi-type reaction could hypothetically be designed where the azirine acts as the imine component. The reaction of an isocyanide, a carboxylic acid, and this compound could potentially lead to a complex adduct. Subsequent acid-mediated ring opening of the azirine moiety within the adduct could then generate a highly functionalized peptide-like structure. The feasibility and outcome of such a reaction would require experimental validation.

Tandem Reaction Sequences

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are a powerful tool in organic synthesis. The ring strain of this compound makes it an ideal substrate for initiating such sequences.

A plausible tandem reaction could be initiated by the ring opening of the azirine. For example, thermal or photochemical cleavage of the C-C bond could generate a vinyl nitrene intermediate. This highly reactive species could then undergo a variety of subsequent reactions, such as cyclizations or insertions, in a tandem fashion. The presence of the hydroxymethyl group could influence the reactivity of the vinyl nitrene or participate in the subsequent steps of the tandem sequence.

Another possibility involves a nucleophilic attack on the C=N bond, which could trigger a cascade of reactions. For example, if the nucleophile contains another reactive functional group, a subsequent intramolecular reaction could occur after the initial addition to the azirine. This would lead to the rapid construction of complex heterocyclic systems.

Computational and Spectroscopic Insights into 3 Phenyl 2h Azirine 2 Methanol Chemistry

Theoretical Investigations of Electronic Structure and Reactivity

Computational chemistry provides powerful tools to probe the electronic properties and reaction dynamics of highly reactive molecules. For 2H-azirine systems, theoretical studies are crucial for elucidating the factors that govern their photochemical behavior, particularly the competition between different ring-opening pathways.

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure of 2H-azirine derivatives, offering insights into their stability and reactivity. acs.org These calculations help in determining optimized ground-state geometries, molecular orbital energies, and the distribution of electron density. For 3-phenyl substituted azirines, the interaction between the phenyl ring's π-system and the strained azirine ring is of particular interest.

DFT calculations on model systems, such as 3-methyl-2-phenyl-2H-azirine, have been performed to support proposed reaction mechanisms and aid in the characterization of transient intermediates. researchgate.net The calculations can predict key properties that influence reactivity, such as bond lengths and energies. For instance, computational studies on a related ketone-substituted azirine revealed a calculated C-N bond length of 1.58 Å in its triplet excited state, indicating a predisposition to cleavage. nih.gov The electronic nature of substituents on the azirine ring is known to significantly influence whether the photochemical reaction proceeds via C-C or C-N bond cleavage. researchgate.netuc.pt

Table 1: Representative DFT-Calculated Properties for a Model 2H-Azirine Derivative.
PropertyCalculated ValueSignificance
Ground State Energy (S₀)-Reference energy for stability and reaction energetics.
Singlet Excited State (S₁ₐ) Energy~113 kcal/molEnergy required to access the azirine chromophore's excited state, often leading to C-C bond cleavage. nih.gov
Triplet Excited State (T₁) Energy~67 kcal/molEnergy of the lowest triplet state, which is implicated in C-N bond cleavage pathways. nih.gov
C-N Bond Length (T₁ State)1.58 ÅElongated bond in the excited state suggests weakening and susceptibility to cleavage. nih.gov

Note: Data presented are from studies on (3-methyl-2H-azirin-2-yl)-phenylmethanone, a model compound used to illustrate the principles applicable to 3-phenyl-2H-azirine derivatives. nih.gov

The photochemistry of 2H-azirines is dominated by two competing ring-opening reactions upon UV irradiation: the cleavage of the C-C bond to form a nitrile ylide and the cleavage of the C-N bond to yield a vinyl nitrene. researchgate.netresearchgate.net Computational methods, including DFT and higher-level calculations like CASSCF, are essential for mapping the potential energy surfaces of these reactions. researchgate.netscholarsportal.info

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The analysis of transition state structures and their associated energy barriers allows chemists to predict which pathway is kinetically favored. For example, calculations on (3-methyl-2H-azirin-2-yl)-phenylmethanone showed that the transition state to form the vinyl nitrene is only 1 kcal/mol higher in energy than the triplet ketone excited state, indicating a very facile C-N cleavage process. nih.gov Conversely, the transition state for C-C bond cleavage to the nitrile ylide was calculated to be 49 kcal/mol above the ground state. nih.gov These theoretical findings help explain the experimentally observed wavelength-dependent photochemistry, where different excited states (singlet vs. triplet) are populated, leading to different reaction outcomes. researchgate.netnih.gov

Table 2: Calculated Activation Energies for Photochemical Ring Opening in a Model 2H-Azirine.
Reaction PathwayExcited State PrecursorCalculated Barrier (Relative)Predicted Outcome
C-C Bond CleavageSinglet (S₁)49 kcal/mol (from S₀)Formation of Nitrile Ylide. nih.gov
C-N Bond CleavageTriplet (T₁)1 kcal/mol (from T₁)Formation of Vinyl Nitrene. nih.gov

Note: Energies are derived from studies on (3-methyl-2H-azirin-2-yl)-phenylmethanone and illustrate the energetic landscape of competing photochemical pathways. nih.gov

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

Due to the high reactivity and short lifetimes of the intermediates formed from 2H-azirine photolysis, advanced spectroscopic techniques are required for their direct observation and characterization.

Laser flash photolysis (LFP) is a powerful method for studying transient species in solution. researchgate.net In studies of 3-phenyl-2H-azirine derivatives, LFP experiments have successfully detected both nitrile ylide and vinyl nitrene intermediates. acs.orgresearchgate.net For instance, photolysis of 3-methyl-2-phenyl-2H-azirine at 266 nm in acetonitrile (B52724) produced a transient absorption with a maximum (λmax) at approximately 340 nm, attributed to the nitrile ylide, which had a lifetime of 14 microseconds. researchgate.net In contrast, irradiation at 308 nm led to a different transient absorbing at ~440 nm, which was identified as the triplet vinylnitrene. acs.orgresearchgate.net

Matrix isolation spectroscopy is another critical technique, where the reactive species are generated photochemically and trapped at cryogenic temperatures (e.g., in a solid argon matrix). fu-berlin.de This prevents diffusion and subsequent reactions, allowing for characterization by methods like FTIR spectroscopy. osti.gov The experimental vibrational frequencies obtained from the IR spectra of the trapped intermediates can be compared with those predicted by DFT calculations, providing strong evidence for their structural assignment. researchgate.netscispace.com For example, the nitrile ylide derived from 3-phenyl-2H-azirine was generated in a nitrogen matrix and its FTIR spectrum showed a prominent feature at 1926 cm⁻¹, which was assigned to the asymmetric stretch of the C=N=C skeleton, confirming its allene-like structure. osti.gov

Table 3: Spectroscopic Data for Intermediates from Photolysis of 3-Phenyl-2H-Azirine Analogs.
IntermediateDetection MethodCharacteristic Signal (λₘₐₓ or ν)Lifetime (τ)Reference Compound
Nitrile YlideLFP (Acetonitrile)~340 nm14 µs3-Methyl-2-phenyl-2H-azirine researchgate.net
Triplet VinylnitreneLFP (Acetonitrile)~440 nm-3-Methyl-2-phenyl-2H-azirine acs.org
Nitrile YlideFTIR (N₂ Matrix)1926 cm⁻¹Stable in matrix3-Phenyl-2H-azirine osti.gov
KetenimineFTIR (Ar Matrix)-Stable in matrix3-Methyl-2-phenyl-2H-azirine acs.orgresearchgate.net

Emerging Research Directions and Future Perspectives for 3 Phenyl 2h Azirine 2 Methanol

Development of Green and Sustainable Synthetic Protocols for Azirine-2-methanols

The synthesis of 2H-azirines has traditionally involved methods that can be hazardous, particularly the thermal decomposition of vinyl azides. researchgate.net Recognizing the need for safer and more environmentally friendly procedures, researchers are actively developing green and sustainable alternatives. These modern protocols prioritize the reduction of waste, the use of non-toxic solvents, and the improvement of energy efficiency. mdpi.com

A significant advancement is the adoption of continuous flow chemistry. nih.govbeilstein-journals.org The thermal cyclization of vinyl azides to form 2H-azirines can be performed safely and efficiently in microfluidic reactors. nih.govbeilstein-archives.org This technology offers superior control over reaction temperature and time, minimizing the formation of byproducts and mitigating the risks associated with the decomposition of energetic intermediates. researchgate.net One sustainable approach utilizes cyclopentyl methyl ether (CPME), an environmentally benign solvent, in a mixed flow-batch system to prepare various 2H-azirines from their corresponding vinyl azides in quantitative yields. nih.govbeilstein-journals.org

Microwave irradiation represents another key green methodology. researchgate.net By performing the decomposition of vinyl azides under solvent-free conditions with microwave heating, 2H-azirines can be synthesized efficiently, reducing both reaction time and the need for conventional, often volatile, organic solvents. researchgate.net Furthermore, visible-light-promoted reactions using organophotoredox catalysts like Rose Bengal are emerging as a sustainable way to functionalize 2H-azirines at room temperature under aerobic conditions. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Green Synthetic Protocols for 2H-Azirines
MethodologyKey FeaturesTypical ConditionsAdvantagesReference
Continuous Flow ChemistryCyclization of vinyl azidesMicrofluidic reactor, Cyclopentyl methyl ether (CPME) solventEnhanced safety, high yield, scalability, reduced waste. nih.govbeilstein-archives.org nih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.net
Microwave IrradiationThermal rearrangement of vinyl azidesSolvent-freeRapid reaction times, energy efficiency, reduced solvent use. researchgate.net researchgate.net
Visible-Light Photoredox CatalysisC(sp³)–H acyloxylation of existing azirinesRose Bengal catalyst, aerobic conditions, room temperatureMild conditions, use of visible light as a renewable energy source. organic-chemistry.orgresearchgate.net organic-chemistry.orgresearchgate.net

Exploration of Novel Reactivity Modes and Catalytic Systems for Azirines

The inherent reactivity of the 2H-azirine ring, stemming from its high strain energy, makes it an attractive substrate for catalytic transformations. nih.gov Research is actively exploring new ways to cleave the ring's C–C and C–N bonds selectively and to control stereochemistry, thereby unlocking new synthetic pathways. nih.gov

Transition-metal catalysis has been pivotal in this exploration. Titanium(II) complexes, for instance, have been shown to mediate the coupling of 2H-azirines through a process involving oxidative addition into the C–N bond, leading to the formation of diazatitanacyclohexenes. nih.gov These intermediates can then be transformed into other N-heterocycles like pyrroles. nih.gov Similarly, copper catalysts are effective in mediating interrupted "click" reactions between 2H-azirines, alkynes, and azides, resulting in C–C bond formation to produce highly substituted 1,2,3-triazoles. acs.org

Beyond transition metals, organocatalysis and the use of main-group metals are expanding the catalytic toolbox for azirine reactions. A notable example is the kinetic resolution of racemic 2H-azirines via asymmetric allylation. acs.org This reaction, enabled by a Bi(OAc)₃/chiral phosphoric acid catalytic system, provides a highly efficient method for obtaining chiral aziridines with excellent selectivity under mild conditions. acs.org Cinchona alkaloid sulfonamides have also been developed as effective organocatalysts for the enantioselective reaction of 2H-azirines with thiols. researchgate.net These catalytic advancements are crucial for producing optically active molecules, which are of high value in medicinal chemistry.

Table 2: Examples of Novel Catalytic Systems for 2H-Azirine Transformations
Catalytic SystemReaction TypeKey TransformationReference
Cp₂Ti(BTMSA)Titanium-mediated couplingCleavage of azirine C–N bond to form diazatitanacyclohexenes, precursors to pyrroles. nih.gov nih.gov
Copper(I) ChlorideInterrupted Click ReactionCoupling of azirine, alkyne, and azide (B81097) to form functionalized 1,2,3-triazoles. acs.org acs.org
Bi(OAc)₃ / Chiral Phosphoric AcidAsymmetric Allylation (Kinetic Resolution)Transforms racemic 2H-azirines into enantioenriched N-allyl aziridines. acs.org acs.org
Cinchona Alkaloid SulfonamideEnantioselective Thiol AdditionProduces optically active aziridines from 2H-azirines and thiols. researchgate.net researchgate.net

Expansion of Synthetic Applications in Complex Molecule Assembly

Due to their high reactivity and dense functionality, 2H-azirines like 3-Phenyl-2H-azirine-2-methanol are powerful building blocks for constructing more complex molecular structures. researchgate.net A primary application lies in the synthesis of diverse heterocyclic systems, which form the core of many pharmaceuticals, agrochemicals, and natural products. mdpi.com

The aldehyde derivative, 3-phenyl-2H-azirine-2-carboxaldehyde, is particularly versatile. It can undergo selective reactions at the aldehyde group with reagents like amines, Grignards, and Wittig reagents, allowing for the introduction of various substituents while keeping the reactive azirine ring intact. orgsyn.org The resulting functionalized azirines can then be used as precursors to a wide array of heterocycles, including oxazoles, imidazoles, pyrroles, pyrazoles, and benzazepins. orgsyn.org

The ability of the azirine ring to undergo ring-opening or rearrangement reactions under thermal, photochemical, or catalytic conditions is central to its synthetic utility. mdpi.comresearchgate.net For example, reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrroles, while cycloaddition reactions can yield other complex ring systems. researchgate.netcore.ac.uk The development of new catalytic methods, especially those that control stereochemistry, further enhances the value of azirines, enabling their incorporation into chiral, complex targets such as α,α-disubstituted α-amino acids and other biologically active compounds. nih.govnih.gov

Table 3: Heterocyclic Scaffolds Synthesized from 2H-Azirine Precursors
Target HeterocycleGeneral Synthetic ApproachSignificanceReference
PyrrolesReaction with 1,3-dicarbonyl compounds or protonolysis of titanacycle intermediates. researchgate.netnih.govCore structure in many natural products and pharmaceuticals. researchgate.netnih.govorgsyn.org
OxazolesReaction of azirine-2-carboxaldehyde derivatives. orgsyn.org Photochemical generation of nitrile ylides followed by cycloaddition. core.ac.ukFound in numerous bioactive compounds. orgsyn.orgcore.ac.uk
Imidazoles & PyrazolesUtilizing functionalized azirines like 3-phenyl-2H-azirine-2-carboxaldehyde as precursors. orgsyn.orgPrevalent scaffolds in medicinal chemistry. orgsyn.org
1,2,3-TriazolesCopper-catalyzed interrupted click reaction with alkynes and azides. acs.orgImportant linkers and pharmacophores in drug discovery. acs.org
Chiral α,α-disubstituted α-amino acidsRing-opening of chiral 3-amino-2H-azirines. nih.govValuable non-proteinogenic amino acids for peptide synthesis. nih.gov

Q & A

Basic: What are the common synthetic routes for 3-phenyl-2H-azirine-2-methanol, and how do reaction conditions influence product purity?

Methodological Answer:
The synthesis of this compound typically involves ring-opening reactions of azirine precursors or enzymatic resolutions. For example, kinetic resolution using lipase immobilized on porous ceramic (e.g., Toyonite) with vinyl butanoate as an acylating agent at −40°C has been shown to yield high enantiomeric excess (85%) . Reaction conditions such as temperature and solvent polarity critically impact purity: lower temperatures reduce side reactions (e.g., thermal decomposition), while polar aprotic solvents stabilize reactive intermediates . Characterization via NMR and mass spectrometry is essential to confirm structural integrity and purity.

Advanced: How can researchers optimize enantioselectivity in lipase-catalyzed kinetic resolutions of this compound?

Methodological Answer:
Enantioselectivity in lipase-catalyzed resolutions is enhanced by:

  • Temperature Modulation : Lowering the reaction temperature to −40°C increases enzyme rigidity, favoring preferential binding of one enantiomer .
  • Acylating Agent Selection : Vinyl butanoate outperforms bulkier esters due to reduced steric hindrance during transesterification .
  • Immobilization Techniques : Lipase immobilized on porous ceramic (Toyonite) improves enzyme stability and recyclability, maintaining >90% activity after five cycles .
    Validate enantiomeric ratios using chiral HPLC or polarimetry, and cross-reference with computational docking studies to rationalize stereochemical outcomes.

Advanced: What strategies resolve contradictions in reported biological activities of azirine derivatives across studies?

Methodological Answer:
Contradictions often arise from variations in experimental design, such as:

  • Temporal Factors : Short-term assays may miss delayed toxicity or metabolic byproducts, while long-term studies reveal cumulative effects .
  • Structural Analog Confusion : Ensure purity of derivatives (e.g., distinguish this compound from methyl carboxylate analogs) via LC-MS and X-ray crystallography .
  • Biological Model Differences : Use standardized cell lines (e.g., HEK293 or HepG2) and replicate conditions (pH, temperature) to minimize variability . Meta-analyses of published data can identify confounding variables.

Basic: What spectroscopic methods are most effective for characterizing the stereochemistry of this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H-NMR coupling constants (e.g., JvicinalJ_{vicinal}) and NOESY correlations determine spatial arrangements of substituents. For example, trans-azirine protons exhibit distinct splitting patterns compared to cis isomers .
  • X-ray Crystallography : Resolves absolute configuration unambiguously, particularly for chiral centers in enantiomeric pairs .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral environments .

Advanced: How does ring strain in this compound influence its reactivity in nucleophilic addition reactions?

Methodological Answer:
The high ring strain of the azirine heterocycle (bond angles ~60°) drives reactivity:

  • Nucleophilic Attack : Ring-opening by nucleophiles (e.g., trifluoroethanol) occurs regioselectively at the less substituted carbon due to angle strain relief, yielding α-aminophosphonic acid derivatives .
  • Thermal Stability : Controlled thermolysis (e.g., in benzene at 80°C) generates pyrazole or imidazole derivatives via [3+2] cycloaddition pathways, leveraging strain energy for bond reorganization .
    Monitor reaction progress using TLC and FT-IR to detect intermediate aziridine formation.

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